

WAY-362450: A Technical Guide to a Potent Farnesoid X Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Turofexorate Isopropyl	
Cat. No.:	B1683278	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of WAY-362450 (also known as XL335 and **Turofexorate isopropyl**), a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR). This document details its mechanism of action, summarizes key preclinical findings, provides detailed experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Introduction to WAY-362450 and the Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Primarily expressed in the liver and intestine, FXR acts as a bile acid sensor.[3][4] Upon activation by endogenous bile acids, such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4][5]

WAY-362450 is a synthetic, orally active azepino[4,5-b]indole derivative that has been identified as a highly potent and selective FXR agonist.[6][7] Its development has provided a valuable pharmacological tool to investigate the therapeutic potential of FXR activation in various metabolic and inflammatory diseases.



Chemical Structure:

- IUPAC Name: propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-2,6-dihydroazepino[4,5-b]indole-5-carboxylate[8]
- Molecular Formula: C25H24F2N2O3[8][9]
- Molecular Weight: 438.47 g/mol [9][10]

Mechanism of Action and Signaling Pathway

WAY-362450 exerts its effects by binding to the ligand-binding domain of FXR, initiating a cascade of transcriptional events.[11] The activation of FXR by WAY-362450 leads to the regulation of a suite of genes involved in metabolic and inflammatory pathways.

Key FXR Target Genes and their Functions:

- Small Heterodimer Partner (SHP): FXR activation strongly induces the expression of SHP, an atypical nuclear receptor that lacks a DNA-binding domain.[3][12] SHP, in turn, inhibits the transcription of several genes, most notably CYP7A1.[3][12]
- Cholesterol 7α-hydroxylase (CYP7A1): This enzyme catalyzes the rate-limiting step in the classical pathway of bile acid synthesis from cholesterol.[3] By inducing SHP, FXR activation by WAY-362450 leads to the repression of CYP7A1 expression, thereby reducing bile acid production.[11]
- Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents): In the intestine, FXR activation stimulates the synthesis and secretion of FGF19.[2][13] FGF19 travels to the liver and acts on the FGF receptor 4 (FGFR4) to also suppress CYP7A1 expression, providing an additional layer of feedback regulation on bile acid synthesis.[2][3]
- Bile Salt Export Pump (BSEP): FXR activation upregulates the expression of BSEP, a
 transporter protein in hepatocytes responsible for pumping bile acids into the bile canaliculi
 for excretion.[2]

Through the modulation of these and other target genes, WAY-362450 and other FXR agonists influence a wide range of physiological processes, including:

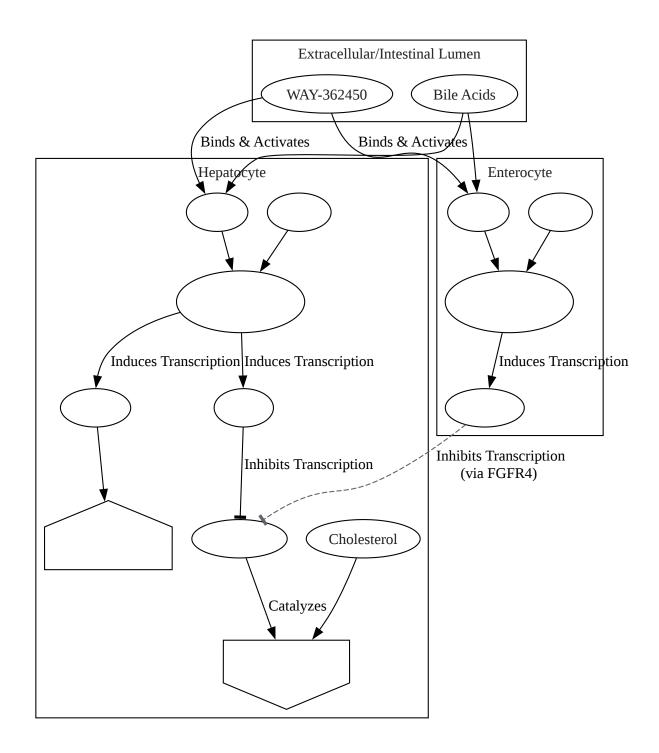
Foundational & Exploratory





- Bile Acid Homeostasis: Decreased synthesis and increased excretion of bile acids, protecting the liver from cholestatic injury.[2][4]
- Lipid Metabolism: Reduction in serum triglycerides and cholesterol levels.[6][7][11] FXR activation can suppress lipogenesis and promote the clearance of triglycerides.[3][14]
- Glucose Metabolism: Improved insulin sensitivity and regulation of gluconeogenesis.[3][14]
- Inflammation and Fibrosis: Attenuation of inflammatory responses in the liver.[15][16]





Click to download full resolution via product page

Caption: FXR Signaling Pathway Activated by WAY-362450.



Quantitative Data Summary

The following tables summarize the key quantitative data reported for WAY-362450 from various preclinical studies.

Table 1: In Vitro Activity of WAY-362450

Parameter	Value	Assay System	Reference
EC50	4 nM	FXR Reporter Assay	[6][7][11][17]
Efficacy	149% (relative to a standard agonist)	FXR Reporter Assay	[6][7][11][17]
Selectivity	No significant cross- reactivity with other nuclear receptors (e.g., LXR, PPAR, RAR, RXR, GR)	Panel of Nuclear Receptor Assays	[11][18]

Table 2: Preclinical In Vivo Efficacy of WAY-362450



Animal Model	Treatment Dose & Duration	Key Findings	Reference
LDLR-/- Mice (Dyslipidemia)	Oral administration	Lowering of cholesterol and triglycerides	[6][7][11]
LDLR-/- Mice (Atherosclerosis)	Chronic administration	Significant reduction in aortic arch lesions	[6][7]
C57BL/6 Mice on Methionine and Choline-Deficient (MCD) Diet (NASH)	30 mg/kg for 4 weeks	- Decreased serum ALT and AST- Reduced inflammatory cell infiltration- Reduced hepatic fibrosis- No significant effect on hepatic triglyceride accumulation	[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of WAY-362450.

In Vitro Assays

4.1.1 FXR Reporter Gene Assay

This assay quantifies the ability of a compound to activate FXR and induce the expression of a reporter gene.

- Cell Line: A suitable mammalian cell line (e.g., HEK293T, CHO, or HepG2) is used.
- Transfection: Cells are co-transfected with:
 - An expression vector for full-length human FXR.
 - An expression vector for human RXRα.



- A reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.
- A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
- Treatment: Post-transfection (typically 24 hours), cells are treated with a range of concentrations of WAY-362450 or a vehicle control (e.g., DMSO).
- Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.
- Lysis and Luminescence Reading: Cells are lysed, and the luciferase activity is measured using a luminometer. The activity of the control reporter is also measured.
- Data Analysis: The relative luciferase units (RLU) are calculated by normalizing the firefly luciferase signal to the control reporter signal. The data are then plotted against the compound concentration, and the EC50 value is determined using a non-linear regression analysis (e.g., four-parameter logistic fit).

4.1.2 FXR Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct binding of a compound to the FXR ligand-binding domain (LBD).

Reagents:

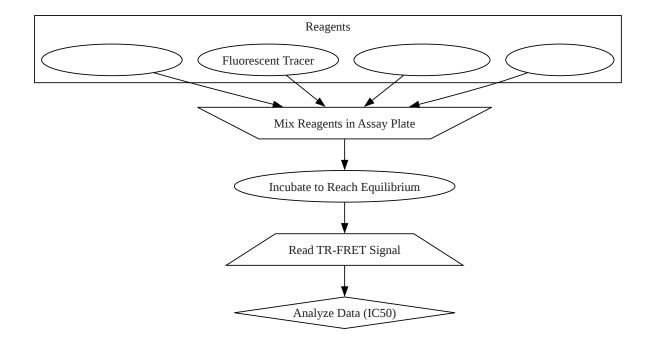
- Purified, recombinant human FXR-LBD, often tagged (e.g., with GST or His).
- A fluorescently labeled FXR ligand (tracer).
- A terbium- or europium-labeled antibody specific to the tag on the FXR-LBD.

Procedure:

 The tagged FXR-LBD, the fluorescent tracer, and the labeled antibody are combined in an assay buffer.



- WAY-362450 is added at various concentrations.
- The mixture is incubated to allow binding to reach equilibrium.
- The TR-FRET signal is read on a compatible plate reader. Excitation of the donor (terbium/europium) results in energy transfer to the acceptor (fluorescent tracer) when they are in close proximity (i.e., when the tracer is bound to the FXR-LBD).
- Data Analysis: The displacement of the fluorescent tracer by WAY-362450 results in a decrease in the FRET signal. The IC50 value is calculated from the dose-response curve.



Click to download full resolution via product page

Caption: Workflow for a TR-FRET Competitive Binding Assay.

In Vivo Models

Foundational & Exploratory





4.2.1 Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model

This model is used to induce non-alcoholic steatohepatitis (NASH) in mice, characterized by steatosis, inflammation, and fibrosis.[15][16]

- Animals: Male C57BL/6 mice are commonly used.
- Diet:
 - Control Group: Fed a standard chow diet or a control diet supplemented with methionine and choline.[15]
 - MCD Group: Fed a diet deficient in methionine and choline but with a standard fat content.
 [15][16]

Treatment:

- WAY-362450 is typically administered daily by oral gavage at a dose such as 30 mg/kg.
 [15][16]
- Treatment usually begins concurrently with the MCD diet and continues for a period of 4-8 weeks.

Endpoint Analysis:

- Serum Analysis: Blood is collected for the measurement of liver enzymes (ALT, AST).
- Histopathology: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections
 are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis and
 inflammation, and with Sirius Red or Masson's trichrome for evaluation of fibrosis.
- Gene Expression Analysis: A portion of the liver is snap-frozen for RNA extraction and subsequent qRT-PCR analysis of genes related to inflammation (e.g., MCP-1, VCAM-1) and fibrosis (e.g., collagen I, α-SMA).[15]

4.2.2 LDLR-/- Mouse Model of Atherosclerosis



This genetic model, which lacks the low-density lipoprotein receptor, is susceptible to developing atherosclerosis, particularly when fed a high-fat diet.[6][7]

- Animals: LDLR-deficient (LDLR-/-) mice, typically on a C57BL/6 background.
- Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet to induce hypercholesterolemia and accelerate atherosclerosis.
- Treatment: WAY-362450 is administered orally, often mixed in the diet or by daily gavage.
- Duration: The study duration is typically 12-16 weeks to allow for the development of significant atherosclerotic lesions.
- Endpoint Analysis:
 - Lipid Profile: Serum is analyzed for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
 - Atherosclerotic Lesion Assessment: The aorta is dissected, stained en face with Oil Red O
 to visualize lipid-rich lesions, and the lesion area is quantified. The aortic root is also
 sectioned and stained for more detailed histological analysis of plaque size and
 composition.

Gene Expression Analysis (qRT-PCR)

This technique is used to quantify the mRNA levels of FXR target genes in tissues like the liver or intestine.

- RNA Extraction: Total RNA is isolated from frozen tissue samples using a suitable method
 (e.g., TRIzol reagent or a column-based kit). RNA quality and quantity are assessed using
 spectrophotometry or a bioanalyzer.
- cDNA Synthesis: A fixed amount of RNA (e.g., 1 μg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
- Quantitative PCR (qPCR):

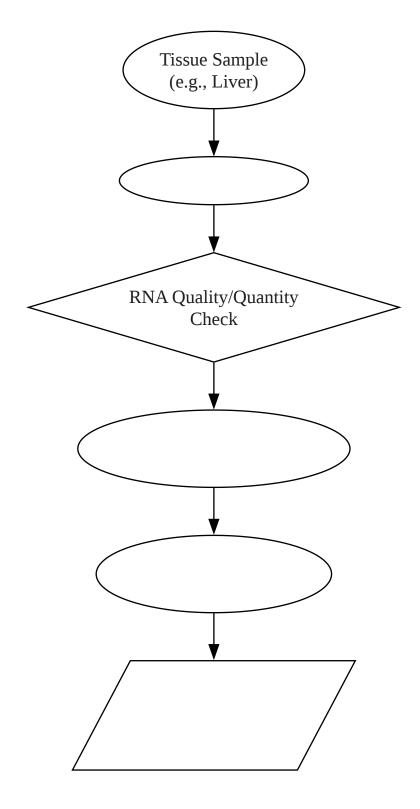
Foundational & Exploratory





- The qPCR reaction is set up using a master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), gene-specific primers for the target genes (e.g., SHP, CYP7A1, FGF15) and a housekeeping gene (e.g., GAPDH, β-actin), and the synthesized cDNA.
- The reaction is run on a real-time PCR machine.
- Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and relative to a control group.





Click to download full resolution via product page

Caption: Standard workflow for quantitative real-time PCR (qRT-PCR).

Conclusion



WAY-362450 is a potent and selective FXR agonist that has demonstrated significant efficacy in preclinical models of dyslipidemia, atherosclerosis, and non-alcoholic steatohepatitis. Its well-characterized mechanism of action, centered on the transcriptional regulation of key genes in metabolic and inflammatory pathways, makes it an invaluable tool for researchers in the field. The experimental protocols outlined in this guide provide a framework for the continued investigation of WAY-362450 and the broader therapeutic potential of FXR agonism. As research progresses, a deeper understanding of the multifaceted roles of FXR, facilitated by specific agonists like WAY-362450, will be crucial for the development of novel therapies for a range of metabolic and liver diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis -PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Atherosclerosis in LDLR-Knockout Mice Is Inhibited, but Not Reversed, by the PPARy Ligand Pioglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding free energy predictions of farnesoid X receptor (FXR) agonists using a linear interaction energy (LIE) approach with reliability estimation: application to the D3R Grand Challenge 2 PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.nanotempertech.com [support.nanotempertech.com]







- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Promotion of Liver Regeneration/Repair by Farnesoid X Receptor in Both Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Mechanisms of hepatic steatosis in mice fed a lipogenic methionine choline-deficient diet
 PMC [pmc.ncbi.nlm.nih.gov]
- 16. Farnesoid X receptor agonist WAY-362450 attenuates liver inflammation and fibrosis in murine model of non-alcoholic steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. axonmedchem.com [axonmedchem.com]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [WAY-362450: A Technical Guide to a Potent Farnesoid X Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683278#way-362450-farnesoid-x-receptor-agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com